molecular formula C5H5BO4 B112398 3-Formylfuran-2-boronic acid CAS No. 27339-38-4

3-Formylfuran-2-boronic acid

Cat. No. B112398
CAS RN: 27339-38-4
M. Wt: 139.9 g/mol
InChI Key: JUZCSXHYOWVCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylfuran-2-boronic acid (3F2BA) is an organoboron compound . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

3F2BA is a versatile reagent that enables the synthesis of heterocyclic compounds and various other organic molecules . It has been widely employed in diverse chemical transformations, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed reactions, and direct C-H functionalization reactions .


Chemical Reactions Analysis

3F2BA partakes in a multitude of chemical transformations. In one such reaction, the direct reaction of furan-2-boronic acid with formic acid, formic acid assumes the role of a nucleophile while the boron atom of furan-2-boronic acid acts as an electrophile . It is also involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .


Physical And Chemical Properties Analysis

3F2BA has a density of 1.4±0.1 g/cm³, a boiling point of 346.6±52.0 °C at 760 mmHg, and a flash point of 163.4±30.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Formylfuran-2-boronic acid (3F2BA) is a versatile reagent that enables the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

3F2BA has been widely employed in diverse chemical transformations, including Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryls, an important class of compounds in medicinal chemistry.

Synthesis of Polymers

3F2BA is utilized in the synthesis of polymers . Polymers have a wide range of applications, from packaging materials to high-tech plastic parts for electronics.

Synthesis of Nanomaterials

3F2BA plays a role in the synthesis of nanomaterials such as carbon nanotubes and graphene . These nanomaterials have unique properties and are used in various fields, including electronics, energy storage, and materials science.

Synthesis of Metal-Organic Frameworks (MOFs)

3F2BA contributes to the synthesis of metal-organic frameworks (MOFs) . MOFs are porous materials that find wide-ranging applications in catalysis, sensing, and drug delivery.

Direct C-H Functionalization Reactions

3F2BA is used in direct C-H functionalization reactions . This type of reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental step in the synthesis of complex organic molecules.

Sensing Applications

Boronic acids, including 3F2BA, are increasingly utilized in diverse areas of research, including sensing applications . They can interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

Therapeutics and Separation Technologies

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Safety and Hazards

3F2BA is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

3F2BA holds significant importance as it enables the synthesis of heterocyclic compounds and various other organic molecules . Its utilization encompasses the synthesis of heterocyclic compounds and polymers. Additionally, it plays a role in the synthesis of nanomaterials such as carbon nanotubes and graphene . Furthermore, 3F2BA contributes to the synthesis of metal-organic frameworks (MOFs), which find wide-ranging applications in catalysis, sensing, and drug delivery .

Mechanism of Action

Target of Action

3-Formylfuran-2-boronic acid (3F2BA) is an organoboron compound that primarily targets the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound’s role in this reaction is as a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Mode of Action

The mode of action of 3F2BA involves its interaction with its targets in the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . In one such reaction, the direct reaction of furan-2-boronic acid with formic acid, formic acid assumes the role of a nucleophile while the boron atom of furan-2-boronic acid acts as an electrophile .

Biochemical Pathways

The primary biochemical pathway affected by 3F2BA is the SM cross-coupling reaction . This reaction is a key process in the synthesis of many organic molecules, including heterocyclic compounds and polymers . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic molecules .

Result of Action

The result of 3F2BA’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic molecules, including heterocyclic compounds and polymers . Additionally, it plays a role in the synthesis of nanomaterials such as carbon nanotubes and graphene .

Action Environment

The action of 3F2BA is influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which 3F2BA plays a key role, requires mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, contributing to its wide use in various chemical transformations .

properties

IUPAC Name

(3-formylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZCSXHYOWVCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CO1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395770
Record name 3-Formylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylfuran-2-boronic acid

CAS RN

27339-38-4
Record name 3-Formylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Formylfuran-2yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formylfuran-2-boronic acid
Reactant of Route 2
Reactant of Route 2
3-Formylfuran-2-boronic acid
Reactant of Route 3
Reactant of Route 3
3-Formylfuran-2-boronic acid
Reactant of Route 4
Reactant of Route 4
3-Formylfuran-2-boronic acid
Reactant of Route 5
Reactant of Route 5
3-Formylfuran-2-boronic acid
Reactant of Route 6
Reactant of Route 6
3-Formylfuran-2-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.